2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid
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Overview
Description
2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid is an organic compound with the molecular formula C9H8N2O4S2 It is characterized by the presence of a nitrophenyl group, a carbamothioyl group, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid typically involves the reaction of 4-nitroaniline with carbon disulfide and chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through the formation of an intermediate thiourea derivative, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carbamothioyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-nitrophenylacetic acid
- 2-nitrophenylacetic acid
- 4-nitrobenzeneacetic acid
Uniqueness
2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid is unique due to the presence of both a nitrophenyl group and a carbamothioylsulfanyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.
Properties
CAS No. |
73623-13-9 |
---|---|
Molecular Formula |
C9H8N2O4S2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid |
InChI |
InChI=1S/C9H8N2O4S2/c12-8(13)5-17-9(16)10-6-1-3-7(4-2-6)11(14)15/h1-4H,5H2,(H,10,16)(H,12,13) |
InChI Key |
HGQGGHVXXAVHSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)SCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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